1-(Quinolin-2-ylmethyl)cyclohexanol
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Overview
Description
1-(Quinolin-2-ylmethyl)cyclohexanol is an organic compound that features a quinoline moiety attached to a cyclohexanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)cyclohexanol typically involves the reaction of quinoline derivatives with cyclohexanol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between quinoline and cyclohexanol. For example, the Skraup synthesis is a well-known method for preparing quinoline derivatives, which can then be further reacted with cyclohexanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-ylmethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to more saturated derivatives.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using reagents like halogens or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromic acid.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Halogens, sulfonates.
Major Products:
Oxidation: Quinoline ketones.
Reduction: Saturated quinoline derivatives.
Substitution: Halogenated or sulfonated cyclohexanol derivatives.
Scientific Research Applications
1-(Quinolin-2-ylmethyl)cyclohexanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-ylmethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The quinoline moiety is known to inhibit certain enzymes, which can be leveraged in drug development .
Comparison with Similar Compounds
Quinoline: A basic structure similar to 1-(Quinolin-2-ylmethyl)cyclohexanol but without the cyclohexanol moiety.
Cyclohexanol: A simple alcohol that forms the basis of the cyclohexanol part of the compound.
Quinolin-2(1H)-one derivatives: These compounds share the quinoline structure and exhibit similar biological activities.
Uniqueness: this compound is unique due to the combination of the quinoline and cyclohexanol moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
132148-33-5 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(quinolin-2-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H19NO/c18-16(10-4-1-5-11-16)12-14-9-8-13-6-2-3-7-15(13)17-14/h2-3,6-9,18H,1,4-5,10-12H2 |
InChI Key |
OLQALGSYDMMYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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